methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Description
The compound methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a highly complex polycyclic molecule featuring:
- A pentacyclic core with fused diazatetracyclo and diazapentacyclo systems.
- Multiple substituents: acetyloxy, ethyl, methoxycarbonyl, methylsulfanyl, and hydroxy groups.
- Stereochemical complexity with defined configurations at 1R, 9R, 10S, 11R, 12R, 19R, 13S, 15R, and 17S positions .
Structural analogs derive from natural product scaffolds (e.g., marine actinomycetes) or synthetic heterocyclic chemistry .
Properties
CAS No. |
854756-74-4 |
|---|---|
Molecular Formula |
C47H60N4O9S |
Molecular Weight |
857.1 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C47H60N4O9S/c1-9-43(55)23-28-24-46(41(53)58-6,37-30(14-18-50(25-28)26-43)31-20-29(61-8)12-13-34(31)48-37)33-21-32-35(22-36(33)57-5)49(4)39-45(32)16-19-51-17-11-15-44(10-2,38(45)51)40(60-27(3)52)47(39,56)42(54)59-7/h11-13,15,20-22,28,38-40,48,55-56H,9-10,14,16-19,23-26H2,1-8H3/t28-,38-,39+,40+,43-,44+,45+,46-,47-/m0/s1 |
InChI Key |
JICBRHIOKVTMPJ-SYWRHQDJSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Other CAS No. |
854756-74-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
ALB-109564 is synthesized through semi-synthetic methods, starting from natural Vinca alkaloids. The process involves several steps of chemical modification to introduce the 12’-methylthio group. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired modifications .
Industrial Production Methods
The industrial production of ALB-109564 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is designed to be cost-effective and efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
ALB-109564 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the compound .
Major Products Formed
Scientific Research Applications
Pharmacological Applications
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl... has garnered attention for its potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The unique arrangement of functional groups may enhance interaction with cellular targets involved in cancer progression .
- Neuroprotective Effects : Some studies suggest that related compounds can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
- Anti-inflammatory Properties : The presence of specific functional groups may confer anti-inflammatory effects by inhibiting pathways associated with inflammation and pain .
Chemical Synthesis and Industrial Applications
The synthesis of this compound involves several sophisticated chemical reactions that can be optimized for industrial production:
- Synthetic Routes : The compound is synthesized through a series of cyclization reactions and functional group modifications starting from simpler organic precursors. This includes Diels-Alder reactions and other pericyclic processes to form the pentacyclic core.
- Catalytic Processes : Industrial applications may utilize catalytic methods to enhance yield and reduce costs during synthesis. Continuous flow reactors can also be employed for more efficient production processes .
Agricultural Applications
There is growing interest in the use of complex organic compounds like this one in agricultural settings:
- Pesticidal Properties : Compounds related to this structure have been investigated for their potential as natural pesticides due to their bioactive properties that can deter pests without harming beneficial organisms.
- Plant Growth Regulators : Some derivatives are being studied for their ability to influence plant growth and development processes, potentially leading to increased crop yields .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the cytotoxic effects of methyl derivatives on human breast cancer cells. The results showed a significant reduction in cell viability at specific concentrations, indicating potential for further development into anticancer agents.
Case Study 2: Neuroprotective Effects
In another research project focusing on neurodegenerative diseases, a related compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. This highlights the compound's potential as a therapeutic agent in treating conditions like Alzheimer's disease.
Case Study 3: Agricultural Applications
Research conducted on the agricultural applications of this compound showed promising results in enhancing resistance against common pests while promoting healthy plant growth, suggesting its viability as a natural alternative to synthetic pesticides.
Mechanism of Action
ALB-109564 exerts its effects by interfering with tubulin polymerization, primarily targeting microtubules that compose the mitotic spindle. This results in metaphase arrest, preventing cancer cells from dividing and leading to cell death. The molecular targets include tubulin proteins, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs and their distinguishing features:
Structural Insights :
Physicochemical and Computational Comparisons
Using QSPR/QSAR principles (), key molecular descriptors include:
- Van der Waals volume : Larger due to the pentacyclic core and ethyl/acetyloxy groups, suggesting lower solubility vs. smaller heterocycles (e.g., triazolo-benzotriazines) .
- Electron-withdrawing groups : The methoxycarbonyl and methylsulfanyl moieties may polarize the molecule, impacting redox behavior .
Biological Activity
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a complex alkaloid derivative primarily associated with the Vinca alkaloids group. Its intricate structure suggests potential bioactive properties that warrant detailed investigation.
The compound's molecular formula is C46H60N4O13S with a molecular weight of 810.07 g/mol . The structure features multiple functional groups that may interact with various biological pathways.
Anticancer Properties
Research indicates that compounds within the Vinca alkaloids family exhibit significant anticancer properties through mechanisms such as:
-
Inhibition of Microtubule Formation : Similar to vincristine and vinblastine, this compound likely disrupts microtubule dynamics during cell division .
Mechanism Effect Microtubule Inhibition Prevents mitosis in cancer cells Induction of Apoptosis Triggers programmed cell death in malignant cells
Studies have shown that derivatives of this compound can enhance the efficacy of chemotherapy by targeting resistant cancer cell lines .
Neuroprotective Effects
Some studies suggest that Vinca alkaloids may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases.
Antimicrobial Activity
Preliminary data indicate potential antimicrobial effects against various pathogens due to the compound's ability to disrupt cellular membranes or inhibit essential metabolic pathways in bacteria and fungi .
Case Studies
- Vincristine Resistance : A study investigated the resistance mechanisms in L1210 leukemia cells treated with vincristine and found that the expression of specific proteins associated with drug resistance was altered when exposed to this compound .
- Synergistic Effects : Research examining the combination of this compound with other chemotherapeutic agents showed enhanced cytotoxicity against resistant cancer cell lines compared to standalone treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
